molecular formula C11H14N2O B15245942 5-Phenylpyrrolidine-3-carboxamide

5-Phenylpyrrolidine-3-carboxamide

Cat. No.: B15245942
M. Wt: 190.24 g/mol
InChI Key: LKPCOATVTXTJGN-UHFFFAOYSA-N
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Description

5-Phenylpyrrolidine-3-carboxamide is a chemical compound characterized by a five-membered pyrrolidine ring with a phenyl group attached to the nitrogen atom and a carboxamide group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyrrolidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with aliphatic amines . Another approach utilizes the Castagnoli–Cushman reaction, where succinic anhydride and imines are combined, followed by directed palladium-catalyzed C(sp3)–H functionalization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the phenyl and carboxamide groups, which can participate in different chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Mechanism of Action

The mechanism of action of 5-Phenylpyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with receptors to influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Phenylpyrrolidine-3-carboxamide include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.

Uniqueness

This compound is unique due to the presence of both the phenyl and carboxamide groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C11H14N2O/c12-11(14)9-6-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H2,12,14)

InChI Key

LKPCOATVTXTJGN-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)C(=O)N

Origin of Product

United States

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